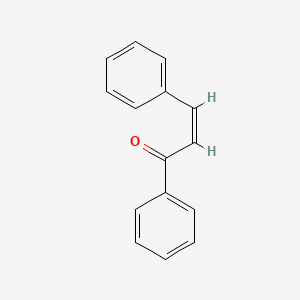

cis-Chalcone

Description

Structure

3D Structure

Properties

CAS No. |

614-46-0 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(Z)-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- |

InChI Key |

DQFBYFPFKXHELB-QXMHVHEDSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Other CAS No. |

614-46-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of cis-Chalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of compounds in medicinal chemistry and serve as precursors for all flavonoids in plants. They exist as two principal geometric isomers: trans (E) and cis (Z). While the trans isomer is thermodynamically more stable and more commonly isolated, the cis isomer exhibits unique spatial and electronic properties that are of significant interest in drug design and material science. This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and spectroscopic identity of cis-chalcone. It details experimental protocols for synthesis, isomerization, and purification, and presents quantitative spectroscopic data to aid in the unambiguous characterization of this less stable, yet important, stereoisomer.

Introduction to Chalcones

Chalcones are naturally occurring open-chain flavonoids that consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is responsible for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The biological and chemical behavior of a chalcone is profoundly influenced by its stereochemistry around the central carbon-carbon double bond, which gives rise to cis and trans geometric isomers. The trans isomer is typically the more stable and predominant form due to reduced steric hindrance.[2] However, the constrained conformation of this compound presents a distinct topographical and electronic profile, making its study essential for a complete understanding of structure-activity relationships within this compound class.

Molecular Structure of this compound

The fundamental structure of this compound is defined by the (Z) configuration about the α,β-double bond. This geometry places the two bulky aryl substituents on the same side of the double bond plane, leading to significant steric strain.[1] This contrasts with the trans (E) isomer, where these groups are on opposite sides.

Key Identifiers for Chalcone:

| Property | Value |

|---|---|

| IUPAC Name | (Z)-1,3-diphenylprop-2-en-1-one |

| Molecular Formula | C₁₅H₁₂O[1][4] |

| Molecular Weight | ~208.25 g/mol [4] |

| CAS Number | 614-46-0[1][4] |

Figure 1. Comparison of cis (Z) and trans (E) Chalcone Isomers.

Stereochemistry and Thermodynamic Stability

Geometric isomerism in chalcones is a result of the restricted rotation around the Cα=Cβ double bond.[1] The cis isomer is thermodynamically less favorable than the trans configuration due to significant steric repulsion between the Cβ-aryl ring and the carbonyl group, which forces the molecule into a non-planar conformation.[2][5] This contrasts with the trans isomer, which can adopt a more planar and energetically stable s-cis or s-trans conformation. This inherent instability makes the isolation and study of pure this compound challenging.

Figure 2. Energy relationship due to steric hindrance in chalcone isomers.

Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers is accomplished through spectroscopic analysis, primarily NMR, where the coupling constants of the vinylic protons are diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most definitive feature in the ¹H NMR spectrum is the coupling constant (J) between the α- and β-vinylic protons (Hα and Hβ).

-

cis-Isomer: Exhibits a smaller coupling constant, typically in the range of 8-12 Hz.[5]

-

trans-Isomer: Shows a much larger coupling constant, typically 15-16 Hz, indicative of a dihedral angle near 180°.[5]

¹³C NMR: The chemical shifts of the α- and β-carbons are also characteristic, though less definitive than proton coupling constants. The carbonyl carbon signal typically appears between δ 186 and 197 ppm.[5]

| Parameter | This compound (Typical Values) | trans-Chalcone (Typical Values) |

| Hα Chemical Shift (δ) | ~7.2 ppm (doublet) | ~7.5 ppm (doublet) |

| Hβ Chemical Shift (δ) | ~7.5 ppm (doublet) | ~7.8 ppm (doublet) |

| J(Hα-Hβ) Coupling Constant | 8–12 Hz [5] | 15–16 Hz [5] |

| C=O Chemical Shift (δ) | 186–197 ppm[5] | 186–197 ppm[5][6] |

| Cα Chemical Shift (δ) | 116–128 ppm[5] | 116–128 ppm[5] |

| Cβ Chemical Shift (δ) | 137–146 ppm[5] | 137–146 ppm[5][6] |

| Table 1: Comparative NMR Spectroscopic Data for Chalcone Isomers. |

Infrared (IR) Spectroscopy

The IR spectrum of chalcone is characterized by strong absorptions from the carbonyl group and the carbon-carbon double bond. While IR is less effective at distinguishing between cis and trans isomers, it is crucial for confirming the presence of the core α,β-unsaturated ketone functional group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1630–1670[7] |

| C=C (Alkenyl) | Stretching | 1580–1620 |

| =C-H (Alkenyl) | Stretching | 3010–3030[5] |

| C-H (Aromatic) | Stretching | 3040–3120[5] |

| Table 2: Key IR Absorption Frequencies for the Chalcone Scaffold. |

Experimental Protocols

Synthesis and Isomerization

Direct synthesis via the Claisen-Schmidt condensation almost exclusively yields the thermodynamically favored trans isomer. The cis isomer is typically obtained through photochemical isomerization of the purified trans isomer.[5][8]

Figure 3. Workflow for the synthesis of trans-chalcone and its photoisomerization.

Protocol 5.1.1: Synthesis of trans-Chalcone (Claisen-Schmidt Condensation) [9][10]

-

Accurately weigh ~1 mmol of a substituted or unsubstituted benzaldehyde and place it into a conical vial with a magnetic stirrer.

-

Add one molar equivalent of the corresponding acetophenone, followed by 1-2 mL of 95% ethanol.

-

Begin stirring the mixture at room temperature.

-

Carefully add 0.10 mL of a 15 M aqueous sodium hydroxide solution dropwise. Caution: The reaction is exothermic.

-

Cap the vial and continue stirring. The reaction is often complete within 30-60 minutes, indicated by the formation of a solid precipitate.

-

Break up the solid and dilute the mixture with 2-3 mL of ice-cold water.

-

Collect the crude product by vacuum filtration, washing the solid with several portions of cold water until the filtrate is neutral.

-

Purify the crude trans-chalcone by recrystallization from 95% ethanol.[9][11]

Protocol 5.1.2: Photoisomerization to this compound [12][13]

-

Dissolve the purified trans-chalcone in a suitable UV-transparent solvent (e.g., methanol, chloroform, or benzene) to create a dilute solution.

-

Place the solution in a quartz vessel.

-

Irradiate the solution with a UV lamp, typically at a wavelength corresponding to the π-π* transition of the chalcone (e.g., 340-365 nm).[12]

-

Monitor the progress of the isomerization periodically by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the appearance of the characteristic cis-isomer peaks and the decrease of the trans-isomer peaks.

-

Once a photostationary state (a stable mixture of cis and trans isomers) is reached, stop the irradiation. The resulting mixture must be purified to isolate the cis isomer.

Purification and Characterization

The separation of the cis and trans isomers, along with removal of any byproducts, is typically achieved using column chromatography.

Figure 4. Workflow for the purification and characterization of this compound.

Protocol 5.2.1: Purification by Column Chromatography [14]

-

Stationary Phase: Prepare a chromatography column by slurry packing silica gel (60-120 mesh) in the initial, least polar eluent (e.g., petroleum ether or hexane).[14]

-

Sample Loading: Concentrate the crude mixture from the photoisomerization step under reduced pressure. Adsorb the residue onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Mobile Phase: Begin elution with a non-polar solvent system, such as hexane with a small percentage of ethyl acetate (e.g., 98:2). The less polar trans isomer will typically elute before the more polar cis isomer.

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the cis isomer.

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 5.2.2: Characterization by NMR

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Confirm the identity of the cis isomer by identifying two doublets in the vinylic region with a coupling constant between 8-12 Hz.

-

Acquire a ¹³C NMR spectrum to confirm the presence of the carbonyl and other characteristic carbon signals.

Conclusion

The study of this compound is integral to understanding the full scope of chalcone chemistry and biology. Although its synthesis is indirect and its stability is lower than its trans counterpart, its unique stereochemistry provides a distinct three-dimensional structure for interaction with biological targets. The experimental protocols and spectroscopic data outlined in this guide—particularly the diagnostic J-coupling constant in ¹H NMR—provide the necessary tools for researchers to confidently synthesize, isolate, and characterize this compound, enabling further exploration of its potential in drug development and materials science.

References

- 1. Buy this compound | 614-46-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (2Z)-1,3-Diphenyl-2-propen-1-one | C15H12O | CID 5358548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. rsc.org [rsc.org]

- 7. jetir.org [jetir.org]

- 8. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. photos.or.kr [photos.or.kr]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

A Technical Guide to the Fundamental Properties of cis-Chalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical and biological properties of cis-chalcone ((Z)-1,3-diphenylprop-2-en-1-one). As the less stable geometric isomer of the widely studied trans-chalcone, the cis configuration presents unique characteristics relevant to medicinal chemistry, photochemistry, and materials science. This document details its synthesis, stability, spectroscopic signature, and biological significance, offering structured data and detailed experimental protocols for practical application.

Physicochemical Properties

This compound is the (Z)-isomer of 1,3-diphenylprop-2-en-1-one. Structurally, it consists of two phenyl rings linked by an α,β-unsaturated carbonyl system.[1] Due to significant steric hindrance between the carbonyl group and the adjacent phenyl ring, the cis-isomer is non-planar and thermodynamically less stable than its trans counterpart.[2][3] This inherent instability is a defining characteristic, influencing its synthesis, isolation, and handling.

Core Data

The fundamental properties of this compound are summarized below. Data for the corresponding trans-isomer is included for comparison.

| Property | This compound | trans-Chalcone |

| IUPAC Name | (2Z)-1,3-Diphenylprop-2-en-1-one | (2E)-1,3-Diphenylprop-2-en-1-one |

| CAS Number | 614-46-0[1] | 614-47-1 |

| Molecular Formula | C₁₅H₁₂O[1] | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol [1] | 208.26 g/mol |

| Appearance | Yellow Crystalline Solid[1] | Pale Yellow Solid |

| Melting Point | ~46 °C[4] (Difficult to measure due to thermal isomerization) | 55-59 °C |

| Boiling Point | ~345-348 °C[1] (Predicted; thermal isomerization occurs) | 345-348 °C |

| Thermodynamic Stability | Less stable by 8–12 kJ/mol compared to trans-isomer[1][2] | More stable isomer |

| Solubility | Soluble in polar aprotic solvents (THF, acetone); Insoluble in water[1][5] | Soluble in chloroform, ether, benzene; Slightly soluble in ethanol; Insoluble in water |

Synthesis and Isomerization

The synthesis of this compound is fundamentally linked to its relationship with the more stable trans-isomer. Standard synthetic routes like the Claisen-Schmidt condensation overwhelmingly favor the formation of trans-chalcone (>95%).[1] Therefore, this compound is almost exclusively prepared via the photoisomerization of its trans precursor.

Synthetic Workflow

The overall process involves a two-step sequence: first, the synthesis of trans-chalcone, followed by its photochemical conversion to the cis-isomer.

Experimental Protocols

Protocol 1: Synthesis of trans-Chalcone (Precursor)

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, beaker, Buchner funnel

Procedure:

-

Prepare a 15 M solution of NaOH in deionized water.

-

In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 5.0 mmol) in 20 mL of 95% ethanol and cool the solution in an ice bath.

-

Add benzaldehyde (5.0 mmol) to the cooled solution with stirring.

-

Slowly add 7 mL of the 15 M NaOH solution to the mixture while keeping it in the ice bath.[6]

-

Remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick, yellow precipitate of trans-chalcone should form.[7]

-

If no precipitate forms, the mixture can be stored overnight in a refrigerator to induce crystallization.[7]

-

Collect the crude product by suction filtration using a Buchner funnel. Wash the solid with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from a minimal amount of hot ethanol (~5 mL per gram of crude chalcone).[7] Dissolve the solid at a temperature not exceeding 50°C, as the melting point of trans-chalcone is 55-57°C.[7]

-

Allow the solution to cool to room temperature and then place it in a refrigerator (~4°C) for 20 minutes to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Characterize the product by melting point, IR, and NMR spectroscopy to confirm the identity as trans-chalcone.

Protocol 2: Photoisomerization to this compound

This protocol describes the conversion of the synthesized trans-chalcone to this compound.

Materials:

-

Purified trans-chalcone

-

Anhydrous solvent (e.g., Chloroform-d for NMR monitoring, or Benzene/Acetonitrile for preparative scale)

-

UV photoreactor or mercury lamp with appropriate filter (e.g., 350-365 nm)

-

Quartz reaction vessel or NMR tube

-

Rotary evaporator, silica gel for chromatography

Procedure:

-

Prepare a dilute solution of trans-chalcone (e.g., 200 mM) in a suitable UV-transparent solvent within a quartz reaction vessel.[8] For in-situ monitoring, the solution can be prepared directly in a quartz NMR tube using a deuterated solvent.

-

Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes to prevent side reactions with singlet oxygen.

-

Place the vessel in the photoreactor and irradiate with UV light (e.g., 350-365 nm). The process involves a π→π* electronic excitation, leading to a twisted intermediate that relaxes into the cis form.[9]

-

Monitor the isomerization progress over time using UV-Vis spectroscopy (observing changes in the absorption maxima) or ¹H NMR (observing the appearance of new vinylic proton signals with a smaller coupling constant).[8][10] Photostationary state is typically reached within 1-2 hours, but this depends on the setup.

-

Once a satisfactory conversion is achieved, stop the irradiation. Note that the product will be a mixture of cis and trans isomers.

-

Concentrate the solution under reduced pressure using a rotary evaporator at low temperature to avoid thermal re-isomerization back to the trans form.

-

Purify this compound from the remaining trans-isomer via column chromatography on silica gel. The separation can be challenging due to the similar polarities of the isomers. Eluent systems like hexane/ethyl acetate are commonly used.

-

Handle the purified this compound with care, storing it in the dark and at low temperatures to minimize isomerization.

Spectroscopic Characterization

Spectroscopy is essential for distinguishing between the cis and trans isomers of chalcone. The key differences arise from the planarity of the trans isomer versus the sterically hindered, non-planar structure of the cis isomer.

| Technique | This compound (Expected/Reported) | trans-Chalcone (Typical) |

| UV-Vis (λmax) | Two main bands; altered absorption profile compared to trans due to non-planarity. The long-wavelength band (Band II) is typically blue-shifted and has lower intensity. | Band I: ~230-280 nmBand II: ~300-350 nm[11] |

| FT-IR (cm⁻¹) | C=O Stretch: ~1650-1685Aromatic C-H Stretch: ~3010-3080C=C Stretch: ~1580-1600 | C=O Stretch: ~1650-1670[1]Aromatic C-H Stretch: ~3030-3080C=C Stretch: ~1579[1] |

| ¹H NMR | Vinylic Protons (Hα, Hβ): Doublets with a smaller coupling constant, J ≈ 8 Hz .[2] Hα is expected upfield of Hβ. | Vinylic Protons (Hα, Hβ): Doublets with a large coupling constant, J ≈ 15-16 Hz .[2] Hα: ~7.5 ppm; Hβ: ~7.8 ppm. |

| ¹³C NMR | Carbonyl (C=O): ~188-195 ppmVinylic Carbons (Cα, Cβ): Chemical shifts are sensitive to geometry. | Carbonyl (C=O): ~190.5 ppm[1]Vinylic Carbons (Cα, Cβ): Cα: ~122 ppm; Cβ: ~145 ppm |

Note: A complete, unambiguously assigned NMR spectrum for pure, unsubstituted this compound is not widely available in the literature, likely due to its instability and the difficulty in isolating it from its trans counterpart.

Biological Activity and Signaling Pathways

Chalcones are well-documented as biologically active molecules, exhibiting anti-inflammatory, antioxidant, and antitumor properties.[1] While much of the research has focused on the stable trans-isomers or substituted derivatives, some studies indicate that phototransformed cis-isomers can possess potent activity, sometimes even greater than their trans counterparts.

Anti-Inflammatory Activity: NF-κB and Nrf2 Pathways

Chalcones are known to modulate key inflammatory signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which controls the expression of pro-inflammatory cytokines. Additionally, chalcones can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Antitumorigenic Activity: The p53 Pathway

Several chalcone derivatives have been shown to exert anticancer effects by interfering with the p53 tumor suppressor pathway . One key mechanism involves preventing the degradation of p53 by inhibiting its interaction with MDM2 (Murine Double Minute 2). This leads to p53 accumulation, cell cycle arrest, and ultimately, apoptosis of cancer cells.

Conclusion

This compound, while less stable than its widely studied trans isomer, is a molecule of significant interest. Its synthesis via photoisomerization and its distinct spectroscopic properties make it a valuable tool for research in photochemistry and photopharmacology. The potent biological activities associated with chalcones, including the modulation of critical signaling pathways like NF-κB, Nrf2, and p53, underscore the potential for developing this compound derivatives as novel therapeutic agents. The data and protocols provided in this guide serve as a foundational resource for professionals engaged in the exploration and application of this unique chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003066) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Photochemical Synthesis of cis-Chalcone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photochemical synthesis of cis-chalcone from its more stable trans isomer. This document outlines the underlying photochemical principles, detailed experimental protocols, and the factors influencing this important isomerization reaction. The thermodynamically less stable cis-isomer of various chalcones has demonstrated significant biological activities, including potent antitumorigenic effects, making its efficient synthesis a key area of interest in medicinal chemistry and drug development.[1]

Core Principles of trans-cis Isomerization

The conversion of trans-chalcone to this compound is a photoisomerization reaction, a process driven by the absorption of light energy. The fundamental steps of this transformation are:

-

Photoexcitation : The trans-chalcone molecule absorbs a photon of appropriate wavelength (typically in the UV-A or UV-B region), promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

-

Isomerization in the Excited State : In the excited state, the energy barrier for rotation around the central carbon-carbon double bond is significantly lower than in the ground state. The molecule undergoes a conformational change, twisting around this bond.

-

Relaxation to the cis-Isomer : The excited molecule then relaxes back to the ground state (S₀), releasing energy. Due to the rotation in the excited state, it can adopt the cis-configuration upon returning to the ground state.

This process is reversible, and irradiation of the cis-isomer can lead back to the trans-isomer. Eventually, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the two isomers where the rates of the forward and reverse photoisomerization reactions are equal. The composition of the PSS depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Experimental Protocols

The photochemical synthesis of this compound can be achieved using various setups and conditions. Below are detailed methodologies derived from cited literature.

General Protocol for Photochemical Isomerization

This protocol describes a general method for the photochemical conversion of trans-chalcone to this compound in solution, suitable for analytical and small-scale preparative purposes.

Materials and Equipment:

-

trans-Chalcone derivative

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile, chloroform)[1][2]

-

Quartz cuvette or reaction vessel

-

UV lamp with specific wavelength output (e.g., 350 nm, 365 nm)[2]

-

UV-Vis spectrophotometer for reaction monitoring

-

Nitrogen or Argon gas for deoxygenation (optional but recommended)

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation : Prepare a dilute solution of the trans-chalcone derivative in the chosen solvent. A typical concentration for UV-Vis monitoring is in the range of 10⁻⁵ M.[2] For preparative scale, higher concentrations can be used, but this may affect light penetration.

-

Deoxygenation (Optional) : If desired, deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. This can prevent side reactions involving oxygen.

-

Irradiation : Place the solution in the quartz vessel and expose it to UV radiation from a suitable lamp. The vessel should be placed at a fixed distance from the lamp to ensure consistent light intensity. The solution should be stirred continuously during irradiation.

-

Reaction Monitoring : At regular intervals, the progress of the isomerization can be monitored by taking aliquots of the solution and measuring their UV-Vis absorption spectra. The characteristic absorption band of the trans-isomer will decrease, while the absorption of the cis-isomer (often at a slightly different wavelength and with a different molar absorptivity) will change. The presence of an isosbestic point in the spectra indicates a clean conversion of one species to another.[2]

-

Reaching Photostationary State : Continue irradiation until no further changes in the UV-Vis spectrum are observed. This indicates that the photostationary state has been reached. The time required to reach the PSS can range from seconds to minutes, depending on the light intensity, quantum yield of the reaction, and the specific chalcone derivative.[3][4]

Protocol for Monitoring with NMR Spectroscopy

For a more detailed analysis of the isomer ratio, ¹H NMR spectroscopy can be used.

Procedure:

-

Prepare a solution of the trans-chalcone in a deuterated solvent (e.g., acetone-d₆, chloroform-d) in a quartz NMR tube.

-

Acquire an initial ¹H NMR spectrum of the pure trans-isomer.

-

Irradiate the NMR tube directly with a UV lamp.

-

Periodically, stop the irradiation and acquire ¹H NMR spectra. The appearance of a new set of signals corresponding to the cis-isomer can be observed. The ratio of the isomers can be determined by integrating the characteristic signals of the vinylic protons for both the trans and cis forms.

-

Continue until the isomer ratio becomes constant, indicating the PSS has been reached.

Quantitative Data on Chalcone Photoisomerization

The efficiency and outcome of the photochemical synthesis of this compound are described by several quantitative parameters. The following table summarizes representative data for some chalcone derivatives.

| Chalcone Derivative | Solvent | Excitation Wavelength (nm) | Photostationary State (E/Z ratio) | Quantum Yield (Φt→c) | Reference |

| α-Methylchalcone (general) | CH₃CN | 350 | 44:56 to 26:74 | Not Specified | [5] |

| α-Methylchalcones (7a-7e) | Not Specified | Singlet Oxygen Sensitized | ~90:10 | Not Specified | [5] |

| Ethyl Cinnamate (related compound) | Ethanol | Not Specified | Not Specified | 0.26 | [6] |

Visualization of Workflow and Mechanism

Experimental Workflow for Photochemical Synthesis

The following diagram illustrates the typical workflow for the photochemical synthesis and analysis of this compound.

Signaling Pathway: The Photochemical Isomerization Mechanism

The mechanism of photoisomerization from trans- to this compound is a key "signaling pathway" in this context, where the light signal is transduced into a chemical change.

Factors Influencing the Photochemical Synthesis

Several factors can influence the efficiency and outcome of the photochemical synthesis of this compound:

-

Wavelength of Irradiation : The choice of wavelength is critical. It should be a wavelength that is absorbed by the trans-isomer, and ideally, where the molar absorptivity of the trans-isomer is significantly different from that of the cis-isomer to drive the equilibrium towards the desired product.

-

Solvent : The polarity and viscosity of the solvent can affect the stability of the excited state and the rate of isomerization.

-

Substituents : Electron-donating or electron-withdrawing groups on the aromatic rings of the chalcone molecule can significantly alter its electronic properties, including its absorption spectrum and the quantum yield of isomerization. For instance, the presence of a hydroxyl group at the 2'- or 4-position can prevent the phototransformation into the cis-isomer.[1]

-

Presence of Oxygen : Molecular oxygen can quench the excited state of the chalcone, leading to a lower quantum yield of isomerization and potentially promoting side reactions. Therefore, deoxygenation of the reaction mixture is often beneficial.

-

Light Intensity : Higher light intensity will lead to a faster rate of isomerization and a shorter time to reach the photostationary state.

Isolation and Purification of this compound

The isolation of pure this compound can be challenging due to its lower thermodynamic stability and the fact that it exists in a mixture with the trans-isomer at the photostationary state. The most common method for separation is chromatography.

-

Column Chromatography : After irradiation, the solvent can be removed under reduced pressure, and the resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The two isomers will have different retention factors, allowing for their separation.

-

High-Performance Liquid Chromatography (HPLC) : For analytical purposes and for the separation of small quantities, HPLC is a very effective technique.[1] A reverse-phase column with a mobile phase such as acetonitrile/water or methanol/water is often employed.

It is important to handle the isolated this compound with care, as it can thermally revert to the more stable trans-isomer. Solutions of this compound should be stored in the dark and at low temperatures to minimize this back reaction.

This technical guide provides a foundational understanding and practical protocols for the photochemical synthesis of this compound. For specific chalcone derivatives, optimization of the reaction conditions, particularly the irradiation wavelength and solvent, may be necessary to achieve the desired yield of the cis-isomer.

References

- 1. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. photos.or.kr [photos.or.kr]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Stability Analysis of cis-Chalcone versus trans-Chalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-chalcone isomers. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide range of biological activities, making them a subject of intense interest in medicinal chemistry and drug development.[1][2] Understanding the stability of their geometric isomers is crucial for synthesis, purification, and elucidating structure-activity relationships.

Thermodynamic and Kinetic Stability Analysis

The core structure of chalcone features a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings, which allows for the existence of cis (Z) and trans (E) geometric isomers.[1]

trans-Chalcone: The Predominant and More Stable Isomer

There is a broad consensus in the scientific literature that the trans-isomer of chalcone is thermodynamically more stable than the cis-isomer.[1][3][4] This increased stability is primarily attributed to reduced steric hindrance. In the cis configuration, the close proximity of one of the aromatic rings and the carbonyl group leads to significant steric repulsion, which destabilizes the molecule.[4][5] As a result, the trans form is the predominant configuration found in nature and is the isomer most readily synthesized in laboratory settings.[3][4]

Computational studies, particularly those employing Density Functional Theory (DFT), have consistently corroborated the higher stability of the trans isomer.[3][6] For instance, the trans configuration of chalcone has been calculated to be more stable than the cis form by 4.8 kcal/mol.[5] This energy difference makes the spontaneous conversion from the trans to the cis isomer thermodynamically unfavorable under standard conditions.

cis-Chalcone: Synthesis and Isomerization

While less stable, cis-chalcones can be synthesized, though reports of their direct synthesis are less common.[3] The most prevalent method for obtaining the cis isomer is through the photoisomerization of the more stable trans isomer.[7][8] This process typically involves irradiating a solution of trans-chalcone with light of a suitable wavelength, often in the UV range.[7][9]

The reverse process, the conversion of this compound back to the trans form, can also occur. This can be a spontaneous thermal relaxation process, as the molecule seeks its lower energy state, or it can be induced by light of a different wavelength.[7] The kinetics of this isomerization are influenced by factors such as the solvent, pH, and the nature of the substituents on the aromatic rings.[9] For example, the thermal isomerization rate constant (k_i) for a specific 4′-hydroxyflavylium-derived this compound was measured to be 3.7 × 10⁻⁵ s⁻¹.[9]

Quantitative Stability Data

The following table summarizes quantitative data from computational and experimental studies on the relative stability of cis- and trans-chalcone isomers. These values are crucial for understanding the energy landscape of the isomerization process and for predicting the favored isomer under different conditions.

| Parameter | Chalcone Derivative | Value | Method | Reference |

| Energy Difference | Unsubstituted Chalcone | 4.8 kcal/mol (trans is more stable) | Computational (DFT) | [5] |

| ΔH°rxn (Formation) | o-Anisaldehyde + Acetophenone (trans) | -14.319 kJ/mol | Computational | [10] |

| ΔH°rxn (Formation) | o-Anisaldehyde + Acetophenone (cis) | -5.604 kJ/mol | Computational | [10] |

| ΔG°rxn (Formation) | o-Anisaldehyde + Acetophenone (trans) | -14 kJ/mol | Computational | [10] |

| ΔG°rxn (Formation) | o-Anisaldehyde + Acetophenone (cis) | -6 kJ/mol | Computational | [10] |

| ΔG°rxn (Formation) | 4-chlorobenzaldehyde + Acetophenone (trans) | Negative | Computational | [11] |

| ΔG°rxn (Formation) | 4-chlorobenzaldehyde + Acetophenone (cis) | Positive | Computational | [11] |

| Thermal Isomerization Rate (k_i) | This compound from 4′-hydroxyflavylium | 3.7 × 10⁻⁵ s⁻¹ | Experimental (UV-Vis) | [9] |

| Thermal Isomerization Rate (k_i) | This compound from 7-hydroxyflavylium | 0.57 s⁻¹ | Experimental (UV-Vis) | [9] |

Experimental Protocols

A variety of experimental and computational methods are employed to analyze the stability and interconversion of chalcone isomers.

3.1. Synthesis of Chalcones (Claisen-Schmidt Condensation)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted benzaldehyde and an acetophenone.[4][12]

-

Materials: Substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide (or other base).

-

Procedure:

-

Dissolve equimolar amounts of the acetophenone and benzaldehyde derivatives in ethanol in a round-bottom flask.[13]

-

Stir the mixture and slowly add an aqueous solution of sodium hydroxide.[13]

-

Continue stirring at room temperature for several hours. The reaction progress can be monitored by the formation of a thick precipitate of the chalcone sodium salt.[13]

-

After completion, the mixture is typically left to stand overnight.[13]

-

The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the purified trans-chalcone.[13]

-

3.2. Photoisomerization of trans- to this compound

This protocol describes the general procedure for converting the stable trans-isomer to the cis-isomer using light.

-

Materials: Purified trans-chalcone, suitable solvent (e.g., methanol, acetonitrile), UV lamp or daylight source.

-

Procedure:

-

Prepare a solution of the trans-chalcone in a UV-transparent solvent.

-

Irradiate the solution with a light source of an appropriate wavelength. The specific wavelength will depend on the UV-Vis absorption spectrum of the chalcone. Daylight can also be effective for some chalcones.[8]

-

Monitor the progress of the isomerization using UV-Vis spectroscopy by observing changes in the absorption spectrum, or by using HPLC to quantify the formation of the cis-isomer.[7][9]

-

Once the desired conversion is achieved, the cis-isomer can be isolated, often using chromatographic techniques. It is important to protect the isolated cis-isomer from light to prevent it from reverting to the trans form.

-

3.3. Kinetic Analysis of Isomerization using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for studying the kinetics of chalcone isomerization.

-

Instrumentation: HPLC system with a UV detector, analytical column (e.g., C18).

-

Procedure:

-

Develop an HPLC method capable of separating the cis- and trans-isomers. This involves selecting an appropriate mobile phase (e.g., a mixture of acetonitrile and water) and flow rate.[14]

-

To study the cis-to-trans thermal isomerization, start with a solution of the purified this compound (or a photostationary state mixture enriched in the cis-isomer) kept at a constant temperature in the dark.

-

At regular time intervals, inject aliquots of the solution into the HPLC system.[13]

-

Record the peak areas of the cis- and trans-isomers at each time point.

-

Plot the concentration of the cis-isomer versus time and fit the data to an appropriate kinetic model (e.g., first-order) to determine the rate constant of isomerization.[15]

-

3.4. Computational Stability Analysis (DFT)

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of chalcone isomers.

-

Software: Gaussian, Spartan, or other quantum chemistry software packages.

-

Procedure:

-

Build the 3D structures of both the cis- and trans-chalcone isomers.

-

Perform a geometry optimization for each isomer to find its lowest energy conformation. A common level of theory for this is B3LYP with a basis set such as 6-311G(d,p).[3][6]

-

After optimization, perform a frequency calculation to confirm that the structures correspond to true energy minima (i.e., no imaginary frequencies).

-

The electronic energies of the optimized structures can then be compared. The isomer with the lower energy is predicted to be the more stable one.

-

Thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) can also be calculated to provide a more complete picture of the relative stabilities and the thermodynamics of the isomerization reaction.[16]

-

Mandatory Visualizations

Caption: Interconversion pathway between trans- and this compound isomers.

Caption: Workflow for studying cis-to-trans isomerization kinetics.

While detailed signaling pathways are complex, the inhibitory action of some chalcones on enzymes can be represented. The cis-isomer of 3-Hydroxy-3'-methylchalcone showed more potent antitumorigenic activity and was an inhibitor of ornithine decarboxylase (ODC).[8]

Caption: Inhibitory action of a this compound derivative on ODC.

Conclusion

The stability analysis of chalcone isomers consistently demonstrates that the trans configuration is thermodynamically favored over the cis form due to reduced steric hindrance.[3][5] This inherent stability makes trans-chalcone the predominant isomer in both natural and synthetic contexts. The less stable cis-isomer can be accessed via photoisomerization, but it tends to revert to the trans form thermally or upon further irradiation.[7][8] The choice of isomer can have significant biological consequences, as demonstrated by the enhanced antitumorigenic activity of certain cis-chalcones.[8] A thorough understanding of the factors governing the stability and interconversion of these isomers, gained through the experimental and computational protocols detailed in this guide, is essential for the rational design and development of chalcone-based therapeutic agents.

References

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chalcone Derivatives: Promising Starting Points for Drug Design [mdpi.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. uwlax.edu [uwlax.edu]

- 11. uwlax.edu [uwlax.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. uwlax.edu [uwlax.edu]

The Intricacies of Cis-Trans Isomerization in Chalcones: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – The dynamic process of cis-trans isomerization in chalcones, a class of organic compounds with significant applications in drug development and materials science, is the subject of a new in-depth technical guide. This whitepaper provides a comprehensive overview of the core mechanisms governing this transformation, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The guide delves into the thermal, photochemical, and catalytic pathways of isomerization, presenting quantitative data, detailed experimental protocols, and novel visualizations of the underlying processes.

Chalcones, characterized by an open-chain flavonoid structure, exist as cis and trans geometric isomers. The trans isomer is generally more stable, but the conversion to the cis form can be induced by various stimuli, often leading to significant changes in the molecule's biological activity and physical properties. Understanding and controlling this isomerization is paramount for the rational design of novel therapeutics and functional materials.

Key Mechanisms of Isomerization

This guide explores the three primary mechanisms of cis-trans isomerization in chalcones:

-

Photochemical Isomerization: The absorption of light, typically in the UV region (e.g., 254 nm and 365 nm), can excite the π-electrons of the chalcone backbone, leading to a temporary weakening of the double bond and allowing rotation to the cis conformation.[1] This process is often reversible, with the cis isomer reverting to the more stable trans form either thermally or upon irradiation with a different wavelength of light.

-

Thermal Isomerization: At elevated temperatures, the cis-chalcone can overcome the rotational energy barrier of the central double bond to isomerize back to the more thermodynamically stable trans isomer. The rate of this process is dependent on the temperature and the specific chemical structure of the chalcone.

-

Catalytic Isomerization: The isomerization can be significantly accelerated in the presence of catalysts. This guide details three main types of catalytic pathways:

-

Acid-Catalyzed Isomerization: In the presence of an acid, the carbonyl oxygen of the chalcone is protonated, which increases the single-bond character of the α,β-double bond, thereby lowering the rotational barrier.

-

Base-Catalyzed Isomerization: A base can abstract a proton from the α-carbon, leading to the formation of an enolate intermediate. The subsequent rotation around the former double bond and reprotonation can lead to the formation of the other isomer.

-

Thiol-Catalyzed Isomerization: Thiols can undergo a reversible Michael addition to the β-carbon of the α,β-unsaturated carbonyl system. This addition breaks the double bond, allowing for free rotation. A subsequent retro-Michael reaction can then yield either the cis or trans isomer.

-

Enzyme-Catalyzed Isomerization: In biological systems, enzymes such as chalcone isomerase (CHI) catalyze the stereospecific isomerization of chalcones as a key step in the biosynthesis of flavonoids.[2] CHI provides a specific environment in its active site that lowers the activation energy for the cyclization of chalcones, which proceeds through an isomerization step.[2][3]

-

Quantitative Data on Isomerization Processes

To facilitate comparative analysis, the following tables summarize key quantitative data gathered from various studies on chalcone isomerization.

Table 1: Photochemical Isomerization of Chalcones

| Chalcone Derivative | Irradiation Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |

| (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | 365 | Not Specified | 0.5006 | [4] |

| Organometallic Chalcone (1a) | 300-350 | Deaerated Solution | 0.69 | [5] |

| Organometallic Chalcone (1b) | 300-350 | Deaerated Solution | Not Specified | [5] |

| Organometallic Chalcone (1b) with Ca²⁺ | 300-350 | Deaerated Solution | 0.62 | [5] |

Table 2: Thermal Isomerization of 2'-Hydroxychalcones to Flavanones (Base-Catalyzed)

| Compound | Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 1 | 298 | 0.00013 | 59.3 | [6][7] |

| 2 | 298 | 0.00015 | 56.1 | [6][7] |

| 3 | 298 | 0.00012 | 63.4 | [6][7] |

| 4 | 298 | 0.00012 | 60.5 | [6][7] |

| 5 | 298 | 0.00018 | 52.8 | [6][7] |

Note: The isomerization of 2'-hydroxychalcones to flavanones is a cyclization reaction that proceeds via a cis-trans isomerization step.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cis-trans isomerization in chalcones.

Photochemical Isomerization and Monitoring

Objective: To induce trans to cis isomerization using UV light and monitor the process using UV-Vis spectroscopy and ¹H NMR.

Materials:

-

trans-chalcone derivative

-

Spectroscopic grade solvent (e.g., chloroform, acetonitrile)

-

UV lamp (e.g., mercury lamp with filters for 254 nm and 365 nm)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution of the trans-chalcone in the chosen solvent (e.g., 10⁻⁵ M).

-

Record the initial UV-Vis absorption spectrum of the solution.

-

Irradiate the solution in a quartz cuvette with a UV lamp at a specific wavelength (e.g., 365 nm). The light intensity should be measured using a ferrioxalate actinometer.[8]

-

At regular time intervals, stop the irradiation and record the UV-Vis spectrum to monitor the change in absorbance at the λmax of the trans and cis isomers.

-

For NMR analysis, prepare a more concentrated solution in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum of the initial trans isomer.

-

Irradiate the NMR tube with the UV lamp.

-

Acquire ¹H NMR spectra at different time points to observe the appearance of signals corresponding to the cis isomer. The coupling constant of the vinylic protons is a key indicator: Jtrans is typically 15-16 Hz, while Jcis is around 11-13 Hz.[9]

HPLC Separation of Cis and Trans Isomers

Objective: To separate and quantify the cis and trans isomers of a chalcone mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Chalcone isomer mixture

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or other additives

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile or methanol in water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape. For example, a gradient could run from 40% to 90% acetonitrile over 20 minutes.

-

Sample Preparation: Dissolve the chalcone mixture in the mobile phase or a compatible solvent.

-

HPLC Analysis:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample.

-

Run the gradient elution.

-

Monitor the elution profile at a wavelength where both isomers have significant absorbance (determined from their UV-Vis spectra).

-

-

Quantification: The relative amounts of the cis and trans isomers can be determined by integrating the areas of their respective peaks.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic isomerization pathways.

Caption: Acid-catalyzed cis-trans isomerization of chalcone.

Caption: Base-catalyzed cis-trans isomerization of chalcone.

Caption: Thiol-catalyzed cis-trans isomerization of chalcone.

Conclusion

The cis-trans isomerization of chalcones is a multifaceted process with significant implications for their application in various scientific fields. A thorough understanding of the underlying photochemical, thermal, and catalytic mechanisms is crucial for harnessing the full potential of these versatile molecules. This technical guide provides a foundational resource for researchers, offering a blend of theoretical principles, quantitative data, and practical experimental guidance to facilitate further exploration and innovation in the study of chalcone chemistry.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Adıyaman University Journal of Science » Submission » Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide on the Natural Occurrence of Cis-Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, the biogenetic precursors to flavonoids, are a class of naturally occurring compounds predominantly found in the more stable trans configuration. However, their less stable cis isomers are gaining increasing attention due to their potential for enhanced biological activities. This technical guide provides a comprehensive overview of the natural occurrence of cis-chalcone derivatives, focusing on their formation, isolation, characterization, and biological significance. While direct isolation from natural sources is rare, the photochemical isomerization of trans-chalcones to their cis counterparts is a key mechanism for their formation. This guide details the experimental protocols for inducing and isolating cis-chalcones, their structural elucidation through spectroscopic methods, and a summary of their known biological activities. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of secondary metabolites widely distributed in the plant kingdom, particularly in families such as Leguminosae, Asteraceae, and Moraceae.[1] They serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids.[2] Structurally, chalcones consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which can exist in either cis or trans geometric configurations. The trans isomer is thermodynamically more stable and, therefore, the predominant form found in nature.[3]

The interest in this compound derivatives stems from emerging evidence suggesting that this isomeric form can exhibit distinct and sometimes more potent biological activities compared to their trans counterparts. For instance, a phototransformed cis-3-hydroxy-3'-methylchalcone demonstrated more potent antitumorigenic activity than its trans isomer.[4] The primary route to obtaining cis-chalcones is through the photoisomerization of the naturally abundant trans-chalcones.[4][5]

This guide will delve into the nuances of this compound derivatives, providing a detailed exploration of their formation, methodologies for their isolation and synthesis, and a compilation of their biological activities, supported by quantitative data and experimental protocols.

Natural Occurrence and Formation

Direct evidence for the widespread natural occurrence of this compound derivatives in plants is limited. Their inherent instability and the prevalence of chalcone isomerase in plants, which catalyzes the conversion of chalcones to flavanones, contribute to their low steady-state concentrations.[6] The primary mechanism for the formation of cis-chalcones in a natural context is believed to be the in situ photoisomerization of trans-chalcones upon exposure to light.[4][7] This process involves the absorption of UV or visible light by the trans-chalcone molecule, leading to a temporary excited state that can then relax into the cis configuration.

dot

Caption: Photoisomerization of trans-chalcone to this compound.

Experimental Protocols

Induction of trans to cis Isomerization and Isolation

The generation of cis-chalcones for research purposes typically involves the irradiation of a solution of the corresponding trans-chalcone.

Protocol for Photoisomerization:

-

Preparation of Solution: Dissolve the purified trans-chalcone derivative in a suitable solvent (e.g., methanol, acetonitrile) to a desired concentration (e.g., 1 mg/mL). The choice of solvent can influence the isomerization process.[7]

-

Irradiation: Irradiate the solution with a UV lamp (e.g., at 254 nm or 365 nm) or by exposure to daylight.[3][4] The duration of irradiation required for significant conversion will vary depending on the specific chalcone and the light source. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification of cis-Isomer: Following irradiation, the mixture of cis and trans isomers can be separated using chromatographic techniques. Preparative HPLC is often the method of choice for obtaining pure cis-chalcones.[8]

-

HPLC System: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase. The specific gradient will need to be optimized for the particular chalcone derivative.[9]

-

Detection: UV detection at a wavelength where both isomers have significant absorbance.

-

Synthesis of this compound Derivatives

While the Claisen-Schmidt condensation is the standard method for synthesizing chalcones, it almost exclusively yields the trans isomer.[10][11] However, specific reaction conditions can be tailored to favor the formation of the cis isomer.

Protocol for Selective Synthesis of a cis-o-Hydroxychalcone: [10][12]

-

Reaction Setup: Combine o-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base like NaOH.

-

Reaction Conditions: The key to selective synthesis lies in the specific reaction conditions, which may include the choice of solvent, temperature, and reaction time. For the synthesis of a specific cis-o-hydroxychalcone, a coupling constant of J = 8.40 Hz for the allylic protons in ¹H NMR confirmed the cis configuration.[12]

Structural Characterization

The definitive differentiation between cis and trans chalcone isomers is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The coupling constant (J) between the vinylic protons (H-α and H-β) is the most telling feature.

-

¹³C NMR Spectroscopy: The chemical shifts of the α- and β-carbons can also differ between the two isomers.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is identical for both isomers but essential for confirming the overall structure.

Quantitative Data on Biological Activities

Data on the biological activities of this compound derivatives is still emerging. The table below summarizes the available quantitative data comparing the activities of cis and trans isomers.

| Chalcone Derivative | Biological Activity | cis-Isomer Activity | trans-Isomer Activity | Reference |

| 3-Hydroxy-3'-methylchalcone | Antitumorigenic (Inhibition of Ornithine Decarboxylase) | More potent | Less potent | [4] |

Further research is required to expand this dataset and explore a wider range of biological activities for various this compound derivatives.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound derivatives are an active area of investigation. The enhanced antitumorigenic activity of cis-3-hydroxy-3'-methylchalcone suggests a potential interaction with pathways involved in cell proliferation.[4]

dot

Caption: General workflow for obtaining and evaluating cis-chalcones.

Conclusion and Future Perspectives

The study of naturally occurring this compound derivatives is a promising frontier in natural product chemistry and drug discovery. While their direct isolation from natural sources remains a challenge due to their inherent instability and low abundance, photochemical and targeted synthetic methods provide viable routes for their generation. The observed enhancement in the biological activity of at least one this compound highlights the importance of exploring the pharmacological potential of this isomeric form.

Future research should focus on:

-

Developing sensitive analytical techniques to detect and quantify cis-chalcones in their natural environment, taking into account their light sensitivity.

-

Expanding the library of synthesized this compound derivatives to enable comprehensive structure-activity relationship studies.

-

Investigating the detailed molecular mechanisms and signaling pathways through which cis-chalcones exert their biological effects.

A deeper understanding of the chemistry and biology of this compound derivatives holds the potential to unlock new therapeutic agents with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. photos.or.kr [photos.or.kr]

- 4. Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. novaresearch.unl.pt [novaresearch.unl.pt]

- 7. (PDF) Separation of Chalcones Isomers in HPLC Systems [research.amanote.com]

- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 9. Selective Synthesis of <i>cis</i> and <i>trans </i>o-Hydroxychalcone Derivatives for Metal Sensing Applications - ProQuest [proquest.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

An In-depth Technical Guide on the Quantum Yield of Trans-to-Cis Chalcone Photoisomerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of trans-to-cis photoisomerization of chalcones, a critical parameter for applications in photopharmacology and materials science. The document details the underlying photochemical principles, experimental protocols for quantum yield determination, and a summary of available quantitative data.

Introduction to Chalcone Photoisomerization

Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are a class of organic compounds that feature a central α,β-unsaturated ketone moiety. The presence of the carbon-carbon double bond allows for the existence of two geometric isomers: the generally more stable trans (or E) isomer and the less stable cis (or Z) isomer.

Photoisomerization is the process by which light energy is used to convert one isomer into another. The trans-to-cis photoisomerization of chalcones is a key process that can be harnessed to alter the shape and, consequently, the biological activity or material properties of these molecules. The efficiency of this photochemical reaction is quantified by the quantum yield (Φ) , which is defined as the number of molecules undergoing a specific event (in this case, isomerization) for each photon absorbed.

Quantitative Data on Trans-to-Cis Photoisomerization Quantum Yields

| Chalcone Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φt→c) | Reference |

| 2'-Hydroxychalcone | Benzene | Not specified | ~ 0 | [1] |

| Cyrhetrenyl Chalcone (1a) | Not specified | 300-350 | 0.69 | [2] |

| Cyrhetrenyl Chalcone (1b) | Not specified | 300-350 | 0.59 | [2] |

| Cyrhetrenyl Chalcone (1b) + Ca2+ | Not specified | 300-350 | 0.62 | [2] |

| Ethyl Cinnamate* | Ethanol | Not specified | 0.26 | [3] |

*Note: Ethyl cinnamate is structurally related to chalcones and is included for comparative purposes.

The data indicates that the substitution pattern significantly influences the photoisomerization quantum yield. For instance, 2'-hydroxychalcone exhibits a quantum yield of nearly zero for the trans-to-cis isomerization due to an efficient competing pathway of excited-state intramolecular proton transfer (ESIPT) that leads to the deactivation of the excited state before isomerization can occur.[1] In contrast, certain organometallic chalcones show high quantum yields.[2]

Experimental Protocols for Quantum Yield Determination

The determination of the photoisomerization quantum yield is a critical experimental procedure. The most common method involves a combination of UV-Vis spectrophotometry and chemical actinometry.

General Experimental Workflow

The overall workflow for determining the quantum yield of trans-to-cis photoisomerization is as follows:

Detailed Methodology: Potassium Ferrioxalate Actinometry

Chemical actinometry is used to calibrate the photon flux of the light source. Potassium ferrioxalate is a common chemical actinometer for the UV and visible regions.

Materials:

-

Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O

-

Sulfuric acid (H₂SO₄), 0.1 M

-

Phenanthroline solution

-

Sodium acetate buffer

-

UV-Vis spectrophotometer

-

Monochromatic light source with a shutter

-

Quartz cuvettes

Procedure:

-

Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 M H₂SO₄. This solution should be handled in the dark to prevent premature photoreduction.

-

Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a known period. A non-irradiated sample should be kept as a reference.

-

Analysis:

-

After irradiation, take an aliquot of the irradiated and non-irradiated solutions.

-

Add phenanthroline solution and sodium acetate buffer to each aliquot. The phenanthroline complexes with the Fe²⁺ ions formed during the photoreduction of Fe³⁺, producing a colored complex with an absorbance maximum around 510 nm.

-

Measure the absorbance of the complexed solutions at 510 nm.

-

-

Calculation of Photon Flux: The number of Fe²⁺ ions formed is determined from the change in absorbance using the Beer-Lambert law. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the specific irradiation wavelength.

Methodology: Photoisomerization Monitoring by UV-Vis Spectroscopy

Procedure:

-

Sample Preparation: Prepare a dilute solution of the pure trans-chalcone in the desired solvent. The concentration should be such that the absorbance at the irradiation wavelength is in the optimal range for the spectrophotometer (typically 0.1 - 1.0).

-

Irradiation and Monitoring:

-

Place the sample in a temperature-controlled cuvette holder in the UV-Vis spectrophotometer.

-

Irradiate the sample with the same monochromatic light source used for actinometry.

-

At regular time intervals, record the full UV-Vis absorption spectrum or monitor the decrease in absorbance at the λmax of the trans-isomer.

-

-

Quantum Yield Calculation: The quantum yield of trans-to-cis photoisomerization (Φt→c) is calculated using the following equation:

Φt→c = (Number of trans molecules isomerized) / (Number of photons absorbed by the trans-isomer)

The initial rate of disappearance of the trans-isomer can be determined from the initial slope of the absorbance vs. time plot. The number of photons absorbed is determined from the photon flux (measured by actinometry) and the fraction of light absorbed by the sample.

Signaling Pathways and Logical Relationships

The photoisomerization of chalcones involves the absorption of a photon, leading to an excited electronic state, followed by relaxation to the ground state of either the cis or trans isomer.

Upon absorption of a photon, the trans-chalcone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). In the excited state, the barrier to rotation around the central C=C double bond is significantly reduced. The molecule can then twist to a perpendicular intermediate state. From this intermediate, it can relax back to the ground state of either the trans isomer (non-productive decay) or the cis isomer (productive photoisomerization). The quantum yield is a measure of the efficiency of the pathway leading to the cis isomer.

Conclusion

The quantum yield of trans-to-cis photoisomerization is a fundamental parameter for the design and application of chalcone-based photoswitchable molecules. This guide has provided an overview of the available quantitative data, detailed experimental protocols for its determination, and a conceptual framework for understanding the photoisomerization process. Further research is needed to expand the database of quantum yields for a wider variety of chalcone derivatives to enable a more comprehensive structure-activity relationship analysis for the rational design of novel photopharmaceutical and photoresponsive materials.

References

The Unseen Isomer: A Technical Guide to the Biological Significance of the cis-Chalcone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are widely recognized for their diverse and potent biological activities, making them a privileged scaffold in medicinal chemistry. These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, exist as two geometric isomers: trans and cis. While the trans isomer is thermodynamically more stable and has been the subject of extensive research, emerging evidence suggests that the less stable cis configuration can exhibit unique and often more potent biological effects. This technical guide provides an in-depth exploration of the biological significance of the cis-chalcone scaffold, focusing on its synthesis, stability, and multifaceted pharmacological activities, with a particular emphasis on its anticancer and anti-inflammatory properties. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Synthesis and Stability of cis-Chalcones

The inherent instability of the this compound isomer compared to its trans counterpart presents a significant challenge in its synthesis and isolation. The primary method for obtaining cis-chalcones is through the photochemical isomerization of the more stable trans isomers.

Experimental Protocol: Photochemical Isomerization of trans-Chalcones

This protocol describes a general method for the synthesis of cis-chalcones from their corresponding trans isomers via photoisomerization.

Materials:

-

trans-Chalcone derivative

-

Methanol (spectroscopic grade)

-

Daylight lamp or UV lamp (365 nm)

-

High-performance liquid chromatography (HPLC) system

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of the trans-chalcone in methanol in a quartz vessel. The concentration will depend on the specific chalcone's solubility and photoreactivity.

-

Irradiate the solution with a daylight lamp or a UV lamp at 365 nm at room temperature.

-

Monitor the progress of the isomerization by periodically taking aliquots of the solution and analyzing them by HPLC. The retention time of the cis-isomer is typically shorter than that of the trans-isomer.

-

Continue irradiation until the desired ratio of cis to trans isomer is achieved, or until the reaction reaches a photostationary state.

-

Purify the cis-isomer from the reaction mixture using preparative HPLC or other suitable chromatographic techniques.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Store the purified this compound in the dark and at low temperatures (e.g., -20°C) to minimize thermal reversion to the more stable trans-isomer. Due to their instability, it is often advisable to prepare cis-chalcones fresh before biological evaluation.

Biological Activities of the this compound Scaffold

The unique spatial arrangement of the aromatic rings in the cis configuration can lead to altered binding affinities for biological targets, resulting in distinct pharmacological profiles compared to their trans counterparts.

Anticancer Activity

A growing body of evidence highlights the potent antitumorigenic properties of cis-chalcones. A notable example is cis-3-hydroxy-3'-methylchalcone, which has demonstrated superior anticancer activity compared to its trans isomer.

Mechanism of Action: The anticancer effects of cis-chalcones are often multifactorial and can involve:

-

Inhibition of Ornithine Decarboxylase (ODC): ODC is a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells and is crucial for cell proliferation. cis-Chalcones have been shown to inhibit ODC activity, thereby impeding cancer cell growth.

-

Cell Cycle Arrest: cis-Chalcones can perturb the cell cycle, leading to an accumulation of cells in specific phases, such as the G2/M phase, and ultimately inhibiting cell division.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades.

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| cis-3-hydroxy-3'-methylchalcone | HGC-27 (Gastric) | Antiproliferative | ~10 | [1] |

| cis-3-hydroxy-3'-methylchalcone | HeLa (Cervical) | Antiproliferative | ~15 | [1] |

| cis-3-hydroxy-3'-methylchalcone | PANC-1 (Pancreatic) | Antiproliferative | ~20 | [1] |

| cis-3-hydroxy-3'-methylchalcone | GOTO (Neuroblastoma) | Antiproliferative | ~25 | [1] |

| cis-[Ru(S-DMSO)3(chalcone)Cl] | HeLa (Cervical) | Cytotoxic | 22.9 - 76.8 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chalcones, in general, are known to possess significant anti-inflammatory properties, and the cis isomers are also being investigated for their potential in this area.

Mechanism of Action: The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as:

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Chalcones can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade involved in inflammation. Chalcones have been shown to interfere with this pathway, contributing to their anti-inflammatory effects.

Signaling Pathway Diagrams

To visualize the mechanisms of action of the this compound scaffold, the following diagrams were generated using Graphviz (DOT language).

Caption: this compound mediated inhibition of the NF-κB signaling pathway.

Caption: this compound mediated inhibition of the JNK signaling pathway.

Experimental Workflows

The following diagram illustrates a typical workflow for the investigation of the biological activity of cis-chalcones.

Caption: A typical experimental workflow for the evaluation of cis-chalcones.

Conclusion